molecular formula C9H10ClNO3 B3391746 Methyl 6-(chloromethyl)-4-methoxypyridine-2-carboxylate CAS No. 211379-67-8

Methyl 6-(chloromethyl)-4-methoxypyridine-2-carboxylate

Cat. No. B3391746
CAS RN: 211379-67-8
M. Wt: 215.63 g/mol
InChI Key: VLVPGWBNJXGLBZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves chloromethylation of aromatic compounds. This process can be catalyzed by zinc iodide . A convenient synthesis of chloromethyl methyl ether in situ involves the reaction of dimethoxymethane and acetyl chloride in the presence of a Lewis acid catalyst .


Chemical Reactions Analysis

Chloromethylation of aromatic compounds can be catalyzed by zinc iodide . The reaction of aromatic compounds with dimethoxymethane and chlorosulfonic acid catalyzed by ZnI2 in CH2Cl2 under mild conditions has been reported .

Mechanism of Action

The mechanism of action for similar compounds involves the formation of the chloromethyl cation ([ClCH2]+), which is then promoted by ZnI2 . The Blanc chloromethylation reaction of aromatic rings with formaldehyde and hydrogen chloride to form chloromethyl arenes is also catalyzed by Lewis acids such as zinc chloride .

Safety and Hazards

While specific safety data for “Methyl 6-(chloromethyl)-4-methoxypyridine-2-carboxylate” is not available, similar compounds can cause severe skin burns and eye damage, and can be harmful if swallowed or inhaled . They are also moisture sensitive and can liberate toxic gas upon contact with water .

Future Directions

“Methyl 6-(chloromethyl)-4-methoxypyridine-2-carboxylate” and similar compounds could serve as key intermediates in the synthesis of various disubstituted 1H-pyrazolo[3,4-d]pyrimidines, which may be of interest as substances with useful pharmacological properties .

properties

IUPAC Name

methyl 6-(chloromethyl)-4-methoxypyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-13-7-3-6(5-10)11-8(4-7)9(12)14-2/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLVPGWBNJXGLBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=C1)C(=O)OC)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-(chloromethyl)-4-methoxypyridine-2-carboxylate

CAS RN

211379-67-8
Record name methyl 6-(chloromethyl)-4-methoxypyridine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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